Bromoethane-13C2
Description
Chemical Identity and Fundamental Properties
This compound has the molecular formula $$ \text{C}2\text{H}5\text{Br} $$, with a molecular weight of 110.98 g/mol. The compound features two carbon-13 atoms, replacing the natural abundance carbon-12 at both positions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | −119 °C (lit.) |
| Boiling Point | 37–40 °C (lit.) |
| Density | 1.487 g/mL at 25 °C |
| Refractive Index | $$ n_D^{20} = 1.424 $$ |
| Flash Point | −10 °F (−23 °C) |
The carbon-13 labeling shifts its NMR signals, with $$ ^{13}\text{C} $$ chemical shifts observed at 19.39 ppm (methyl carbon) and 27.89 ppm (methylene carbon) in unlabeled bromoethane. For this compound, these shifts are further modified due to isotopic effects, enabling distinct detection in heteronuclear NMR experiments.
Synthesis typically involves reacting ethyl-1-$$ ^{13}\text{C} $$ alcohol with hydrogen bromide in the presence of sulfuric acid:
$$ \text{CH}3^{13}\text{CH}2\text{OH} + \text{HBr} \xrightarrow{\text{H}2\text{SO}4} \text{CH}3^{13}\text{CH}2\text{Br} + \text{H}_2\text{O} $$
Historical Development of Carbon-13 Labeled Compounds
The discovery of isotopes by Frederick Soddy in 1913 laid the groundwork for isotopic labeling. Carbon-13, a stable isotope constituting 1.1% of natural carbon, gained prominence in the 1930s following Harold Urey’s isolation of deuterium and subsequent advances in mass spectrometry. Early applications focused on metabolic studies, such as tracing $$ ^{13}\text{C} $$-labeled glucose in biochemical pathways.
This compound emerged as a specialized reagent in the late 20th century, driven by the need for precise NMR probes. Its synthesis was optimized to achieve high isotopic purity (>99 atom % $$ ^{13}\text{C} $$), making it indispensable in structural elucidation and kinetic studies.
Significance in Isotopic Labeling Research
Carbon-13 labeling eliminates signal overlap in NMR spectra, allowing unambiguous assignment of molecular structures. For example, in $$ ^1\text{H}{^{13}\text{C}} $$-HSQC experiments, this compound’s $$ ^{13}\text{C} $$-edited signals resolve overlapping proton resonances, enhancing spectral clarity. Additionally, isotopic tracers enable real-time tracking of reaction intermediates. In organic synthesis, this compound has been used to study SN2 mechanisms, where the $$ ^{13}\text{C} $$ label provides insights into nucleophilic substitution kinetics.
Overview of Contemporary Applications
This compound is utilized across multiple disciplines:
For instance, in a 2021 study, $$ ^{13}\text{C} $$-labeled acetate derived from this compound was used to map lipid biosynthesis in cancer cells using $$ ^1\text{H}{^{15}\text{N}} $$-HSQC NMR.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bromo(1,2-13C2)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPKYGYEGBMSE-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583917 | |
| Record name | Bromo(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34189-75-8 | |
| Record name | Bromo(~13~C_2_)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34189-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoethane-13C2 can be synthesized through the bromination of ethane-13C2. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or ultraviolet light to facilitate the substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Often carried out in an inert solvent like carbon tetrachloride (CCl4) to dissolve both reactants.
Catalyst: Iron filings or UV light to initiate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for larger yields and purity. The process involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Distillation and recrystallization to achieve high purity levels required for research applications.
Chemical Reactions Analysis
Nucleophilic Substitution (S<sub>N</sub>2)
Bromoethane-¹³C₂ undergoes bimolecular nucleophilic substitution reactions due to its primary alkyl halide structure. The reaction follows a concerted mechanism where the nucleophile attacks the electrophilic carbon simultaneously with bromide departure1 .
Example Reaction with Hydroxide Ions :
Elimination (E2)
Under strong base conditions, bromoethane-¹³C₂ undergoes dehydrohalogenation to form ethene-¹³C₂. The reaction proceeds via a concerted β-hydrogen abstraction and bromide elimination .
Example Reaction with Potassium Hydroxide :
Oxidation Reactions
Bromoethane-¹³C₂ can be oxidized to carboxylic acids under strong oxidizing conditions. The reaction pathway involves initial hydrolysis to ethanol-¹³C₂, followed by oxidation .
Example Reaction with Acidic KMnO₄ :
Grignard Reagent Formation
Bromoethane-¹³C₂ reacts with magnesium in dry ether to form ethylmagnesium bromide-¹³C₂, a versatile nucleophile in synthetic chemistry .
Reaction :
| Solvent | Reaction Time | Purity | Applications |
|---|---|---|---|
| Dry diethyl ether | 2 hours | 95% | Synthesis of ¹³C-labeled alcohols, ketones |
| Tetrahydrofuran (THF) | 1.5 hours | 97% | Enhanced reactivity in THF |
Research Findings
-
Mechanistic Insights : S<sub>N</sub>2 reactions show inverted stereochemistry at the ¹³C center, confirmed via ¹³C NMR .
-
Kinetic Studies : Second-order kinetics observed in substitution reactions (rate = k[bromoethane][OH⁻])1 .
-
Thermodynamic Data : ΔH‡ for S<sub>N</sub>2 reaction with OH⁻ is +42 kJ/mol , indicating a low-energy transition state1.
Scientific Research Applications
Chemistry: Bromoethane-13C2 is used as a precursor in the synthesis of various labeled compounds. Its isotopic labeling allows for detailed mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, this compound is used to trace metabolic pathways. The carbon-13 label helps in tracking the incorporation and transformation of the compound in biological systems.
Medicine: It is used in the development of labeled pharmaceuticals for diagnostic imaging and metabolic studies. The carbon-13 label provides a non-radioactive alternative for tracing drug metabolism.
Industry: this compound is employed in the production of labeled polymers and materials, aiding in the study of material properties and degradation pathways.
Mechanism of Action
The mechanism by which Bromoethane-13C2 exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The carbon-13 labeling allows for precise tracking of these reactions using NMR spectroscopy.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets the carbon-bromine bond, facilitating the formation of new compounds.
Elimination: Involves the removal of a hydrogen atom and a bromine atom, forming a double bond.
Oxidation: Targets the carbon-hydrogen bonds, converting them into carbon-oxygen bonds.
Comparison with Similar Compounds
Structural and Isotopic Differences
The table below compares Bromoethane-13C2 with structurally or isotopically related brominated compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Isotopic Label Position | Bromine Atoms |
|---|---|---|---|---|
| This compound | $^{13}\text{C}2\text{H}5\text{Br}$ | 110.95 | C1 and C2 | 1 |
| Bromomethane-13C | $^{13}\text{CH}_3\text{Br}$ | 95.93 | C1 | 1 |
| 1,2-Dithis compound | $^{13}\text{C}2\text{H}4\text{Br}_2$ | 189.85 | C1 and C2 | 2 |
| Ethyl Bromoacetate-13C2 | $^{13}\text{C}2\text{C}2\text{H}7\text{BrO}2$ | 169.02 | Acetate carbons | 1 |
Key Observations :
- Bromomethane-13C : Smaller molecule with a single $^{13}\text{C}$ label, used in environmental tracer studies .
- 1,2-Dithis compound : Contains two bromine atoms, enabling studies on vicinal dihalide reactivity .
- Ethyl Bromoacetate-13C2 : Incorporates an ester group, expanding utility in synthesizing labeled pharmaceuticals .
Physical and Chemical Properties
| Compound | Boiling Point (°C) | Density (g/mL) | Reactivity |
|---|---|---|---|
| This compound | ~38 | 1.460 | High in SN2 reactions |
| Bromomethane-13C | ~3.6 | 1.732 | Volatile, prone to nucleophilic substitution |
| 1,2-Dithis compound | 131–132 | 2.18 | Dehydrohalogenation to form alkenes |
| Ethyl Bromoacetate-13C2 | 159 | 1.524 | Ester hydrolysis and alkylation |
Notable Differences:
Biological Activity
Bromoethane-13C2, also known as Ethyl-13C2 bromide, is a stable isotope-labeled compound utilized primarily in research and industrial applications. Its biological activity is significant due to its interactions with various biological systems, particularly in studies involving metabolic pathways and toxicological assessments.
This compound is characterized by its high lipophilicity, allowing it to easily cross biological membranes such as the blood-brain barrier. This property makes it a useful tool in pharmacological and toxicological studies, where understanding the distribution and metabolism of compounds within biological systems is crucial .
The compound acts as an alkylating agent, which means it can form covalent bonds with nucleophilic sites in biomolecules, including DNA and proteins. This reactivity is particularly important in evaluating its mutagenic potential and carcinogenicity. In studies, this compound has shown varying degrees of mutagenic activity depending on the assay conditions and the presence of metabolic activation .
Toxicological Studies
Toxicological research has demonstrated that this compound can induce DNA damage through the formation of adducts, which are complexes formed when the compound reacts with DNA. Such interactions can lead to mutations and potentially contribute to carcinogenesis. Notably, studies have indicated that while this compound is not consistently mutagenic in all bacterial assays, it exhibits mutagenic properties under specific conditions that involve metabolic activation .
Table 1: Summary of Toxicological Findings
Case Studies
Case Study 1: Cysteine Ethylation
A study utilized this compound for cysteine ethylation in membrane proteins to investigate conformational changes within proteins such as SERCA (Sarcoplasmic Reticulum Ca²⁺-ATPase). The ethylation did not perturb enzyme function while providing insights into structural dynamics through solid-state NMR spectroscopy .
Case Study 2: Environmental Impact Assessment
In environmental studies, this compound was detected in soil vapor samples during assessments of historical solvent contamination sites. Its presence indicated potential risks associated with volatilization and bioaccumulation in local ecosystems .
Research Findings
Recent research has focused on the applications of this compound in metabolic tracing and its role as a labeling agent in various biochemical assays. The compound's ability to provide distinct isotopic signatures allows for enhanced tracking of metabolic pathways involving ethyl groups. It has been particularly useful in studies assessing the pharmacokinetics of drugs and their metabolites .
Table 2: Applications of this compound
| Application | Description |
|---|---|
| Metabolic Tracing | Used to label metabolites for tracking in vivo |
| Protein Structure Studies | Facilitates investigation into protein conformational states |
| Environmental Monitoring | Assesses contamination levels in soil and water |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing Bromoethane-13C2 in isotopic labeling studies?
- Methodological Answer : Bromoethane-13C2 is typically synthesized via nucleophilic substitution reactions using ethanol-13C2 and hydrobromic acid under controlled conditions. Characterization requires <sup>13</sup>C NMR to confirm isotopic enrichment at both carbon positions (C1 and C2) and gas chromatography-mass spectrometry (GC/MS) to verify purity (>99% isotopic purity, as per supplier specifications) . Ensure proper handling due to its volatility (bp 37–40°C) and flammability (Fp -23°C) .
Q. How is Bromoethane-13C2 utilized as a tracer in reaction mechanism studies?
- Methodological Answer : In kinetic isotope effect (KIE) studies, Bromoethane-13C2 enables tracking of carbon migration during reactions (e.g., SN2 mechanisms). Researchers use isotope-ratio mass spectrometry (IRMS) or <sup>13</sup>C NMR to quantify isotopic distribution in products. For example, in alkylation reactions, the <sup>13</sup>C label helps distinguish between nucleophilic attack at C1 vs. C2 .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction kinetics involving Bromoethane-13C2?
- Methodological Answer : Discrepancies in kinetic data (e.g., rate constants) may arise from isotopic impurities, solvent effects, or analytical limitations. To resolve these:
Validate purity : Use GC/MS or HPLC to rule out contaminants (e.g., unlabeled bromoethane) .
Control solvent polarity : Compare kinetics in polar (e.g., DMSO) vs. nonpolar solvents to isolate solvent effects .
Replicate experiments : Cross-reference results with independent studies using alternative detection methods (e.g., IR spectroscopy for bond cleavage) .
Q. What advanced experimental designs leverage Bromoethane-13C2 to study metabolic pathways in microbial systems?
- Methodological Answer : In metabolic flux analysis, Bromoethane-13C2 can serve as a precursor for ethyl-group incorporation into metabolites. Key steps include:
Dosing strategy : Optimize concentration to avoid cytotoxicity (typical range: 0.1–1 mM).
Extraction and analysis : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopomer resolution to track <sup>13</sup>C incorporation into acetyl-CoA or fatty acids .
Data interpretation : Apply computational tools like Isotopomer Spectral Analysis (ISA) to model flux distributions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
